molecular formula C23H30 B8775914 4-(4-PENTYLCYCLOHEXYL)-1,1'-BIPHENYL

4-(4-PENTYLCYCLOHEXYL)-1,1'-BIPHENYL

Cat. No.: B8775914
M. Wt: 306.5 g/mol
InChI Key: SSSJMLTXWSVLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a cyclohexyl group substituted with a pentyl chain at the para position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromobiphenyl with 4-pentylcyclohexylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of 4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the biphenyl structure to more saturated forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the biphenyl structure.

Mechanism of Action

The mechanism of action of 4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL in its applications involves its ability to interact with specific molecular targets and pathways. For example, in liquid crystal applications, the compound’s structure allows it to align in specific orientations under the influence of an electric field, thereby modulating the optical properties of the material . In drug development, the compound’s interactions with biological targets can influence cellular processes and pathways, although the exact mechanisms would depend on the specific derivative and target.

Properties

Molecular Formula

C23H30

Molecular Weight

306.5 g/mol

IUPAC Name

1-(4-pentylcyclohexyl)-4-phenylbenzene

InChI

InChI=1S/C23H30/c1-2-3-5-8-19-11-13-21(14-12-19)23-17-15-22(16-18-23)20-9-6-4-7-10-20/h4,6-7,9-10,15-19,21H,2-3,5,8,11-14H2,1H3

InChI Key

SSSJMLTXWSVLTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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